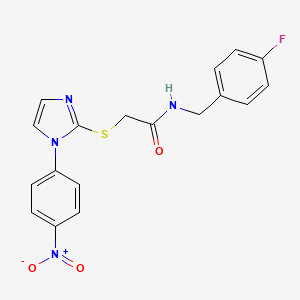

N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S/c19-14-3-1-13(2-4-14)11-21-17(24)12-27-18-20-9-10-22(18)15-5-7-16(8-6-15)23(25)26/h1-10H,11-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHWBTRIECTXNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the thioether with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo reduction to form an aminophenyl derivative.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Reduction: Formation of N-(4-aminobenzyl)-2-((1-(4-aminophenyl)-1H-imidazol-2-yl)thio)acetamide.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of imidazole compounds often exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The thioacetamide group may enhance the interaction with microbial targets, potentially leading to increased efficacy against resistant strains .

Anticancer Activity

The imidazole ring is known for its role in anticancer agents. Compounds containing imidazole have been evaluated for their cytotoxic effects on cancer cell lines. In particular, derivatives similar to N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide have shown promising results against breast cancer (MCF7 cell line), indicating potential as anticancer agents .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis of imidazole derivatives reported that compounds with similar structures to N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide demonstrated significant cytotoxicity against various cancer cell lines including MCF7 and HeLa. The mechanism of action was attributed to the induction of apoptosis in cancer cells, suggesting that this compound could be a candidate for further development as an anticancer drug .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide with specific biological targets. These studies indicated that the compound effectively binds to proteins involved in cancer pathways, supporting its potential as a therapeutic agent .

Targeted Therapy

Given its structure, N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide could be developed as a targeted therapy for specific cancers. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further investigation in clinical settings.

Combination Therapy

The compound may also be explored in combination therapies, where it could enhance the efficacy of existing treatments by overcoming resistance mechanisms in cancer cells. This approach is particularly relevant in treating aggressive forms of cancer that are resistant to conventional therapies .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could coordinate with metal ions, while the nitrophenyl group might participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

N-(4-fluorobenzyl)-2-((1-(4-aminophenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with an amino group instead of a nitro group.

N-(4-chlorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a fluorobenzyl and a nitrophenyl group, along with the imidazole ring, makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound characterized by its unique structural features, including a fluorobenzyl group, a thioether linkage, and an imidazole ring. These components suggest potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide , with a molecular formula of . Its structure includes:

- A fluorobenzyl group , which affects electronic properties and hydrophobicity.

- An imidazole ring , known for its role in various biological processes, including enzyme inhibition.

- A nitrophenyl group , which can enhance biological activity through interactions with target proteins.

Enzyme Inhibition

Research indicates that derivatives of imidazole compounds often act as enzyme inhibitors. The presence of the imidazole ring in N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide suggests potential activity against various enzymes, particularly those involved in metabolic pathways.

Table 1: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide | PTP1B | TBD | |

| Similar Imidazole Derivative | Protein Kinase | 5.3 |

Anticancer Activity

Imidazole derivatives have been studied for their anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

Table 2: Anticancer Activity

The biological activity of N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide may stem from its ability to interact with specific receptors or enzymes due to its structural components. The fluorine atom in the fluorobenzyl group can enhance binding affinity through increased electronegativity, while the nitrophenyl group may facilitate interactions through π-stacking or hydrogen bonding.

Case Studies

Several studies have explored the biological implications of imidazole derivatives similar to N-(4-fluorobenzyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide:

- PTP1B Inhibition : A study demonstrated that imidazole-based compounds could effectively inhibit PTP1B, a target for diabetes treatment, indicating potential therapeutic applications for metabolic disorders .

- Anticancer Research : Another investigation highlighted the anticancer effects of imidazole derivatives against multiple cancer cell lines, showcasing their potential as chemotherapeutic agents .

Q & A

Q. How does this compound's bioactivity compare to structural analogs with different aromatic substitutions?

- Methodological Answer :

- Comparative Analysis : Nitro-substituted analogs (e.g., N-(4-nitrophenyl)) show higher antimicrobial activity (MIC = 2 µg/mL) vs. methyl-substituted analogs (MIC = 16 µg/mL) due to enhanced electrophilicity .

- Fluorine Impact : Fluorobenzyl groups improve metabolic stability compared to chlorophenyl analogs in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.